

An In-depth Technical Guide to Bisline and Related Pyrrolizidine Alkaloids

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Compound of Interest					
Compound Name:	Bisline				
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolizidine alkaloids (PAs) represent a large and diverse group of natural phytotoxins, with over 660 compounds identified from more than 6,000 plant species.[1][2][3] Their presence in the food chain, primarily through contamination of grains, honey, milk, and herbal remedies, poses a significant health risk to both humans and livestock, with well-documented hepatotoxic, genotoxic, and carcinogenic effects.[2][4][5] This technical guide provides a comprehensive overview of the pyrrolizidine alkaloid "Bisline" and related compounds. It delves into their chemical structures, biosynthesis, and mechanisms of toxicity, with a particular focus on the signaling pathways they disrupt. This document aims to serve as a valuable resource for researchers and professionals involved in toxicology, pharmacology, and drug development by consolidating quantitative toxicity data and detailing relevant experimental protocols.

Introduction to Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are secondary metabolites produced by plants as a defense mechanism against herbivores.[4][6] They are esters composed of a necine base, which is a derivative of pyrrolizidine, and one or more necic acids.[6][7] The toxicity of PAs is largely dependent on their chemical structure, particularly the presence of a 1,2-unsaturated necine base, which can be metabolized in the liver to highly reactive pyrrolic esters.[8][9] These reactive metabolites can form adducts with cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[3][10]



PAs are classified into four main types based on their necine base: retronecine, heliotridine, otonecine, and platynecine.[4][8] The retronecine and heliotridine types are the most common and are highly toxic due to their 1,2-unsaturated necine base. The otonecine type is also toxic, while the platynecine type, with its saturated necine base, is considered less toxic.[4][8]

Bisline: A Pyrrolizidine Alkaloid

Bisline is a pyrrolizidine alkaloid with the chemical formula C18H27NO6.[11][12] Its structure is registered under CAS number 30258-28-7.[11] While the chemical structure of **Bisline** is documented, there is a notable scarcity of published research on its specific biological activities, toxicity, and mechanism of action.

Chemical Structure of Bisline

The IUPAC name for **Bisline** is (1R,4R,6R,7S,17R)-4-ethyl-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,1⁷]heptadec-11-ene-3,8-dione.[11]

Molecular Formula: C18H27NO6 Molecular Weight: 353.4 g/mol [11]

Note: Due to the limited specific data on **Bisline**, the following sections will focus on well-characterized, related pyrrolizidine alkaloids to provide a representative understanding of this class of compounds.

Quantitative Toxicity Data of Related Pyrrolizidine Alkaloids

The toxicity of pyrrolizidine alkaloids varies significantly depending on their structure. The following tables summarize the available quantitative toxicity data for a selection of representative PAs.

Table 1: LD50 Values of Selected Pyrrolizidine Alkaloids

The median lethal dose (LD₅₀) is a measure of the acute toxicity of a substance. The values below were determined in rats.



Pyrrolizidine Alkaloid	Туре	LD ₅₀ (mg/kg body weight)	Reference
Retrorsine	Retronecine	34 - 300	[13][14]
Lasiocarpine	Retronecine	34 - 300	[13][14]
Monocrotaline	Retronecine	34 - 300	[13][14]
Senecionine	Retronecine	64.72 ± 2.24	[15]
Heliotrine	Heliotridine	~300	[13]

Table 2: IC₅₀ Values of Selected Pyrrolizidine Alkaloids

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below illustrates the cytotoxic effects of various PAs on different cell lines.



Pyrrolizidine Alkaloid	Cell Line	Assay	IC50 (μM)	Reference
Lasiocarpine	HepG2-CYP3A4	Cytotoxicity	12.6	[16]
Seneciphylline	HepG2-CYP3A4	Cytotoxicity	26.2	[16]
Retrorsine	HepG2-CYP3A4	Cytotoxicity	~50	
Riddelliine	HepG2-CYP3A4	Cytotoxicity	~60	[16]
Heliotrine	Murine macrophage RAW 264.7	·NO production inhibition	52.4	[17]
Europine	Murine macrophage RAW 264.7	·NO production inhibition	7.9	[17]
Angustilongine E-K	Various human cancer cell lines	Growth inhibition	0.02 - 9.0	[18]
Clivorine	HepG2	MTT	13 ± 4	[19]
Platyphylline	HepG2	MTT	850 ± 110	[19]

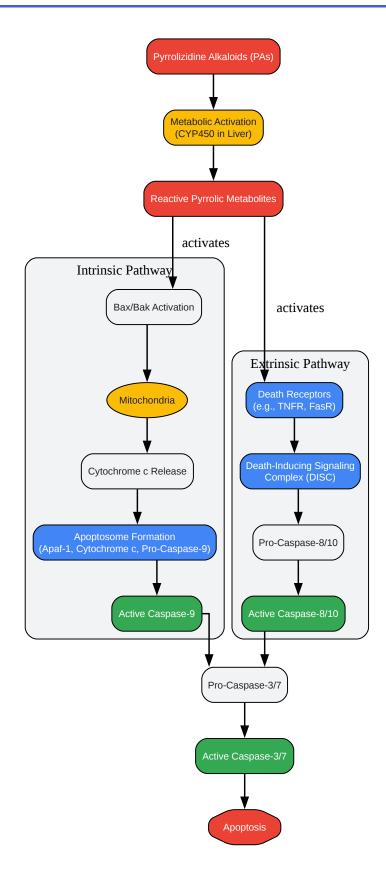
Key Signaling Pathways Affected by Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids exert their toxic effects by modulating various cellular signaling pathways, primarily leading to hepatotoxicity. The metabolic activation of PAs by cytochrome P450 enzymes in the liver is a critical first step.[3] The resulting reactive pyrrolic metabolites can induce oxidative stress, DNA damage, and apoptosis.

PA-Induced Apoptosis Signaling Pathway

PAs are known to induce both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[8]





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Caption: PA-induced apoptosis signaling pathway.



Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of pyrrolizidine alkaloids.

Extraction and Isolation of Pyrrolizidine Alkaloids from Plant Material

This protocol is a general method for the extraction and isolation of PAs from plant material.

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- Dried and pulverized plant material
- Methanol
- 0.05 M Sulfuric acid
- Ammonia solution
- Dichloromethane or Chloroform
- Solid Phase Extraction (SPE) cartridges (e.g., MCX or PCX)
- Rotary evaporator
- Centrifuge

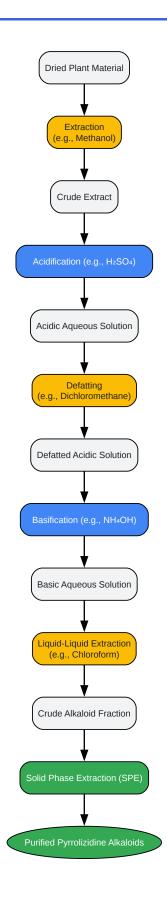
Procedure:

- Extraction:
 - 1. Weigh a suitable amount of dried, powdered plant material.
 - 2. Extract the plant material with methanol, often using a Soxhlet apparatus for several hours.[20] Alternatively, maceration or percolation with methanol or an acidified methanol solution (e.g., 50% MeOH with 0.05 M H₂SO₄) can be used.[7]



- 3. Filter the extract and evaporate the solvent under reduced pressure using a rotary evaporator.
- Acid-Base Partitioning:
 - 1. Dissolve the residue in a dilute acidic solution (e.g., 0.1 M H₂SO₄).[7]
 - 2. Wash the acidic solution with a non-polar solvent like dichloromethane to remove fats and chlorophyll.
 - 3. Make the aqueous phase alkaline (pH 9-10) with an ammonia solution.[20]
 - 4. Extract the alkaloids into an organic solvent such as chloroform or dichloromethane.
- Purification using Solid Phase Extraction (SPE):
 - 1. Condition an appropriate SPE cartridge (e.g., MCX) with methanol and then water.
 - 2. Load the alkaloid extract onto the cartridge.
 - 3. Wash the cartridge with water and then a mild organic solvent to remove impurities.
 - 4. Elute the PAs with a stronger solvent, such as methanol containing a small percentage of ammonia (e.g., 2.5% ammonia in MeOH).[7]
- Final Steps:
 - 1. Evaporate the eluate to dryness.
 - 2. The resulting residue contains the purified pyrrolizidine alkaloids, which can be further analyzed by techniques like GC-MS or LC-MS.





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Caption: General workflow for PA extraction.



Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxicity of pyrrolizidine alkaloids on cultured cells.

Materials:

- Hepatocyte cell line (e.g., HepG2)
- Cell culture medium and supplements
- · 96-well plates
- Pyrrolizidine alkaloid stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- · Cell Seeding:
 - 1. Seed the cells in a 96-well plate at an appropriate density (e.g., 1×10^4 cells/well) and allow them to attach overnight.[21]
- Treatment:
 - 1. Prepare serial dilutions of the pyrrolizidine alkaloid in the cell culture medium.
 - 2. Remove the old medium from the cells and add the medium containing different concentrations of the PA. Include a vehicle control (medium with the solvent used to dissolve the PA).
 - 3. Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).[22]
- MTT Addition and Incubation:



- 1. After the incubation period, add 10 µL of MTT solution to each well.[22]
- 2. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[22]
- Solubilization and Measurement:
 - 1. Add 100 μ L of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[22]
 - 2. Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - 2. Plot the cell viability against the PA concentration to determine the IC₅₀ value.

Conclusion

Pyrrolizidine alkaloids are a significant class of natural toxins with well-established hepatotoxic and carcinogenic properties. While specific data on the pyrrolizidine alkaloid **Bisline** is limited, the extensive research on related PAs provides a strong framework for understanding its potential biological effects. The toxicity of PAs is intricately linked to their chemical structure and their metabolic activation in the liver, leading to the disruption of critical cellular signaling pathways, including those involved in apoptosis. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development, facilitating further investigation into the mechanisms of PA toxicity and the development of potential therapeutic interventions. Further research is warranted to elucidate the specific biological activity profile of **Bisline** and other less-studied pyrrolizidine alkaloids.

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